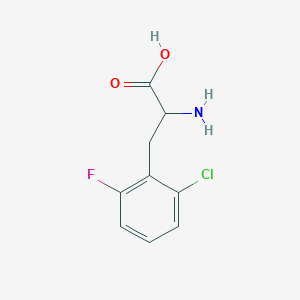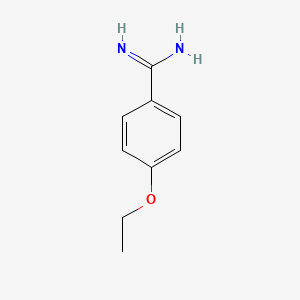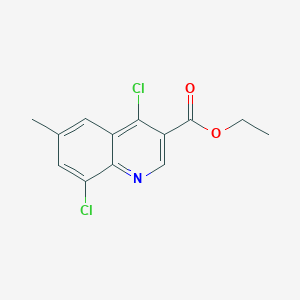
Asperumine
Vue d'ensemble
Description
Heliotridine, 7,9-ditiglate is a natural product found in Echium vulgare and Symphytum caucasicum with data available.
Applications De Recherche Scientifique
Structural Analysis and Composition
Asperumine has been a subject of study for its structural composition and properties. Mel'kumova et al. (1974) isolated this compound from Symphytum caucasicum, conducting hydrolysis and hydrogenolysis to identify its components, including heliotridine, acetone, and angelic and asperuminic acids. They refined the structure of this compound based on hydrolysis and hydrogenolysis products, as well as mass and NMR spectra analysis, concluding that this compound is an isomer of heliosupine in the 2,3,4-trihydroxy-2-methylpentane-3-carboxylic acid moiety (Mel'kumova et al., 1974).
Applications in Space Research
Interestingly, the term "ASPERA" has been used in the context of space research. The Analyzer of Space Plasmas and Energetic Atoms (ASPERA-3) for the Mars Express Mission was designed to study solar wind – atmosphere interaction and to characterize the plasma and neutral gas environment near Mars. This mission highlights the diverse applications of scientific research beyond just chemical compounds (Barabash et al., 2006).
Aspergillus Research
While not directly related to this compound, the genus Aspergillus has been extensively studied for its applications in biotechnology, food production, and molecular biology. This research includes developing Aspergillus as a host for heterologous expression (Lubertozzi & Keasling, 2009) and exploring its genome for potential applications in various industries (Lubertozzi & Keasling, 2009).
Pharmacological Research
A study by Chang et al. (1985) on asperlicin, isolated from Aspergillus alliaceus, revealed its potential as a nonpeptide cholecystokinin (CCK) antagonist with significant affinity for various CCK receptors, indicating its relevance in pharmacological research (Chang et al., 1985).
Ethnopharmacology
In ethnopharmacology, various species related to this compound, such as Achyranthes aspera, have been studied for their therapeutic potential. Gawande and Goel (2015) validated the novel nootropic effect of A. aspera through in-silico prediction and in-vivo tests, showing its potential in improving learning and memory (Gawande & Goel, 2015).
Mécanisme D'action
Target of Action
Asperumine, also known as Heliotridine, 7,9-ditiglate, is a complex organic compound used in life sciences research . .
Biochemical Pathways
The biochemical pathways influenced by this compound are currently unknown. The compound has been isolated from the combined alkaloids of Symphytum caucasicum
Result of Action
It’s known that this compound is an isomer of heliosupine in the 2,3,4-trihydroxy-2-methylpentane-3-carboxylic acid moiety . .
Propriétés
IUPAC Name |
[(7S,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-5-12(3)17(20)22-11-14-7-9-19-10-8-15(16(14)19)23-18(21)13(4)6-2/h5-7,15-16H,8-11H2,1-4H3/b12-5+,13-6+/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXNAWUWVBSLJC-ALOUTBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1=CCN2C1C(CC2)OC(=O)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC1=CCN2[C@H]1[C@H](CC2)OC(=O)/C(=C/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019878 | |
| Record name | Heliotridine, 7,9-ditiglate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78513-20-9 | |
| Record name | Heliotridine, 7,9-ditiglate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078513209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heliotridine, 7,9-ditiglate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




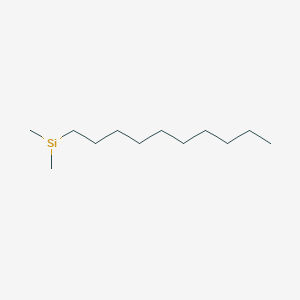
![4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde](/img/structure/B1609403.png)
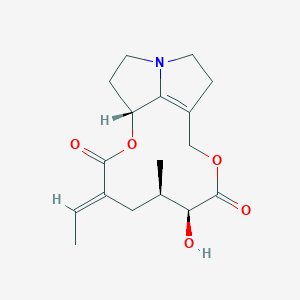

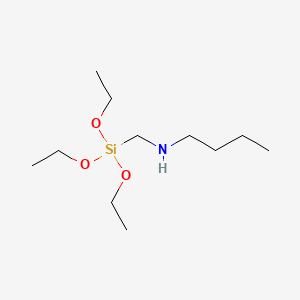
![1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol](/img/structure/B1609409.png)

![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1609411.png)
